1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves the following steps:
Formation of the 1-(3-Chloro-4-methoxyphenyl) intermediate: This can be achieved through the reaction of 3-chloro-4-methoxyaniline with an appropriate reagent such as phosgene or isocyanate.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine to form the cyclohexyl derivative.
Oxadiazole ring formation: The cyclohexyl derivative is further reacted with a cyclopropyl-substituted oxadiazole precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methoxyphenyl)-3-cyclohexylurea
- 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]urea
- 1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butyl]urea
Uniqueness
1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is unique due to the presence of both the cyclopropyl-substituted oxadiazole ring and the cyclohexyl group. This combination of structural features may confer distinct biological activities and properties compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-15-8-7-13(11-14(15)20)21-18(25)23-19(9-3-2-4-10-19)17-22-16(24-27-17)12-5-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTZTMGFLPEAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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